Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate
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Overview
Description
Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C20H21ClO4. It is a benzoate ester derivative, characterized by the presence of an allyl group, a chloro substituent, an ethoxy group, and a 2-methylbenzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative catalysts and solvents to achieve higher selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Dechlorinated benzoate derivatives.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the allyl group and the chloro substituent can influence its reactivity and binding affinity to molecular targets. Pathways involved may include oxidative stress, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
Allyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate: Lacks the ethoxy group.
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate: Lacks the chloro substituent.
3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid: Lacks the allyl ester group.
Uniqueness
Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClO4 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
prop-2-enyl 3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C20H21ClO4/c1-4-10-24-20(22)16-11-17(21)19(18(12-16)23-5-2)25-13-15-9-7-6-8-14(15)3/h4,6-9,11-12H,1,5,10,13H2,2-3H3 |
InChI Key |
NEEKUIHNZCMVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC=CC=C2C |
Origin of Product |
United States |
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